molecular formula C9H8BrNO3 B13346616 6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid

6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid

Katalognummer: B13346616
Molekulargewicht: 258.07 g/mol
InChI-Schlüssel: AQJAVEFPXMSLIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrano-pyridine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid typically involves the reaction of 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivatives with brominating agents. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted pyrano[2,3-b]pyridine derivatives.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced derivatives with different oxidation states.

Wissenschaftliche Forschungsanwendungen

6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and potential for diverse chemical modifications. This makes it a valuable compound for the development of new pharmaceuticals and organic materials.

Eigenschaften

Molekularformel

C9H8BrNO3

Molekulargewicht

258.07 g/mol

IUPAC-Name

6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8BrNO3/c10-6-3-5-1-2-7(9(12)13)14-8(5)11-4-6/h3-4,7H,1-2H2,(H,12,13)

InChI-Schlüssel

AQJAVEFPXMSLIU-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(N=CC(=C2)Br)OC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.